Cas no 1808540-08-0 (1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide)

1-(4-Chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a specialized triazole derivative exhibiting a unique structural framework combining chlorophenyl, fluorophenyl, and cyano functional groups. Its molecular design suggests potential utility in agrochemical or pharmaceutical applications, particularly due to the presence of the 1,2,4-triazole core, known for its bioactivity. The compound's distinct substitution pattern may enhance stability and binding affinity in target interactions. The inclusion of both electron-withdrawing (chloro, fluoro, cyano) and sterically defined groups could contribute to improved selectivity and metabolic resistance. Further investigation is warranted to explore its specific mechanistic properties and potential as a precursor in synthetic chemistry or bioactive agent development.
1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide structure
1808540-08-0 structure
商品名:1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
CAS番号:1808540-08-0
MF:C18H13ClFN5O
メガワット:369.780125379562
CID:6460967
PubChem ID:119032601

1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(4-chlorophenyl)-N-[cyano-(2-fluorophenyl)methyl]-5-methyl-1,2,4-triazole-3-carboxamide
    • 1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
    • Z1158475053
    • EN300-26689079
    • 1808540-08-0
    • AKOS033120161
    • インチ: 1S/C18H13ClFN5O/c1-11-22-17(24-25(11)13-8-6-12(19)7-9-13)18(26)23-16(10-21)14-4-2-3-5-15(14)20/h2-9,16H,1H3,(H,23,26)
    • InChIKey: SQSWOUATFOEMOD-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)N1C(C)=NC(C(NC(C#N)C2C=CC=CC=2F)=O)=N1

計算された属性

  • せいみつぶんしりょう: 369.0792659g/mol
  • どういたいしつりょう: 369.0792659g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 547
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26689079-0.05g
1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
1808540-08-0 95.0%
0.05g
$212.0 2025-03-20

1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide 関連文献

1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamideに関する追加情報

Introduction to 1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS No. 1808540-08-0)

1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide, identified by its unique Chemical Abstracts Service (CAS) number 1808540-08-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for further exploration in synthetic chemistry and biological activity assessment.

The structural motif of 1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide incorporates a triazole ring, which is a well-documented scaffold in medicinal chemistry. Triazoles are known for their versatility and have been incorporated into a wide range of bioactive molecules. The 5-methyl substituent on the triazole ring enhances the stability and electronic properties of the molecule, making it more amenable to further functionalization. Additionally, the 4-chlorophenyl group introduces a lipophilic character, which can influence membrane permeability and metabolic stability.

The cyano(2-fluorophenyl)methyl moiety is a particularly intriguing feature of this compound. The cyano group (-CN) is often employed in medicinal chemistry due to its ability to modulate electronic properties and interact with biological targets. The 2-fluorophenyl ring provides additional fluorine atoms, which are frequently used to enhance binding affinity and metabolic resistance. This combination of substituents suggests that 1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide may exhibit unique pharmacological properties that make it suitable for therapeutic applications.

Recent advancements in computational chemistry have enabled the rapid screening of such complex molecules for potential biological activity. Molecular docking studies have been particularly useful in predicting the interactions of this compound with various biological targets. Preliminary simulations indicate that the triazole ring and the cyano group may interact with enzymes or receptors involved in inflammatory pathways, making this molecule a candidate for further investigation in the treatment of inflammatory diseases.

In addition to its structural complexity, 1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has been synthesized through multi-step organic reactions. The synthesis involves key transformations such as nucleophilic substitution, cyanation reactions, and ring-forming steps. Each step must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have allowed for more efficient preparation of such heterocyclic compounds, reducing both cost and environmental impact.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and materials science due to its structural features. For instance, the presence of electron-withdrawing groups like the cyano group can make it a valuable intermediate in the synthesis of polymers or specialty chemicals. Furthermore, the fluorine atoms can enhance material properties such as thermal stability or chemical resistance.

Current research is focused on elucidating the mechanism of action of related compounds and translating these findings into clinical applications. Studies have shown that triazole derivatives can modulate various biological pathways by interacting with enzymes or receptors at the molecular level. The specific arrangement of substituents in 1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide may confer unique selectivity or potency compared to other analogs.

The development of new synthetic routes has also been a key focus area. Catalytic methods and green chemistry principles are being employed to improve the sustainability of producing such complex molecules. For example, transition metal-catalyzed reactions have enabled more efficient formation of carbon-carbon bonds without excessive waste generation. These advancements not only reduce costs but also align with global efforts to minimize environmental impact.

Future directions in research may include exploring derivative compounds derived from 1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide to optimize its pharmacological profile. By modifying substituent groups or altering the core structure, researchers can fine-tune properties such as solubility, bioavailability, and target specificity. This iterative approach is fundamental to drug discovery and development.

The role of computational tools cannot be overstated in modern medicinal chemistry research. Software packages capable of predicting molecular properties allow researchers to prioritize compounds for experimental validation efficiently. These tools often incorporate machine learning algorithms trained on large datasets to improve accuracy. As computational power increases, so does our ability to design molecules with desired characteristics.

In conclusion, 1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS No. 1808540-08-0) represents a fascinating compound with multiple potential applications across various fields including pharmaceuticals, agrochemicals, and materials science. Its complex structure offers opportunities for further exploration through both experimental synthesis and computational modeling, paving the way for novel bioactive molecules with tailored properties.

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